3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene
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Overview
Description
3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Bromination: The addition of bromine to the benzene ring using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are carried out under controlled conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens and nitro groups, the compound can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon, or tin and hydrochloric acid.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids
Scientific Research Applications
3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activity and as a precursor in the synthesis of pharmaceutical compounds
Mechanism of Action
The mechanism of action of 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups such as nitro and halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to restore aromaticity .
Comparison with Similar Compounds
- 3-Bromo-1-chloro-2,4-dinitrobenzene
- 4-Bromo-1-chloro-2,5-dinitrobenzene
- 3-Bromo-1-chloro-4-methoxybenzene
Comparison: The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups creates a compound with distinct chemical properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-1-chloro-4-methoxy-2,5-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O5/c1-16-7-4(10(12)13)2-3(9)6(5(7)8)11(14)15/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRHFYLLKMFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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